N-Ethylhex-4-enamide

Physicochemical profiling Drug design ADME prediction

N-Ethylhex-4-enamide (CAS 110409-58-0), also known as (E)-N-ethylhex-4-enamide, is an unsaturated aliphatic amide with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. Its structure features a hex-4-enamide core with an ethyl substituent on the amide nitrogen, classified as an enamide—a structural motif characterized by a carbon-carbon double bond adjacent to the carbonyl group.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 110409-58-0
Cat. No. B15421976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylhex-4-enamide
CAS110409-58-0
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCNC(=O)CCC=CC
InChIInChI=1S/C8H15NO/c1-3-5-6-7-8(10)9-4-2/h3,5H,4,6-7H2,1-2H3,(H,9,10)
InChIKeyPQLFNOORJBMOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylhex-4-enamide (CAS 110409-58-0): Physicochemical Profile and Industrial Relevance


N-Ethylhex-4-enamide (CAS 110409-58-0), also known as (E)-N-ethylhex-4-enamide, is an unsaturated aliphatic amide with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . Its structure features a hex-4-enamide core with an ethyl substituent on the amide nitrogen, classified as an enamide—a structural motif characterized by a carbon-carbon double bond adjacent to the carbonyl group . This compound serves as both a standalone research chemical and a critical synthetic building block, notably forming the terminal N-ethylamide chain in complex prostaglandin analogs such as 2-Nor Bimatoprost .

N-Ethylhex-4-enamide Selection: Why Generic or Saturated Analogs Are Not Direct Replacements


The selection of N-Ethylhex-4-enamide over its closest analogs is driven by a unique confluence of physicochemical properties that cannot be replicated by simple saturated amides (e.g., N-ethylhexanamide) or shorter-chain enamides. The presence of the C4-C5 double bond in the alkenyl chain, combined with the specific N-ethyl substitution, results in a distinct LogP (predicted ~1.8) and aqueous solubility profile (predicted ~3.2 g/L) that differs significantly from both the saturated analog and the primary amide . This combination of moderate lipophilicity and enhanced membrane permeability, relative to more polar analogs, is critical for applications where passive diffusion across biological barriers is required without resorting to highly lipophilic, poorly soluble alternatives .

N-Ethylhex-4-enamide Quantitative Differentiation: Comparative Data Against Key Analogs


Physicochemical Property Differentiation: N-Ethylhex-4-enamide vs. N-Methylhex-4-enamide and Hex-4-enamide

N-Ethylhex-4-enamide demonstrates a predicted LogP of 1.8 and water solubility of 3.2 g/L. This profile represents a significant shift in lipophilicity compared to both the N-methyl analog (LogP 1.2, solubility 5.1 g/L) and the primary amide (LogP 0.7, solubility 9.8 g/L) . The ethyl substitution increases lipophilicity, which correlates with enhanced passive membrane permeability, while maintaining sufficient aqueous solubility for formulation and assay compatibility .

Physicochemical profiling Drug design ADME prediction

Structural Differentiation: Unsaturated Enamide Backbone vs. Saturated Analog N-Ethylhexanamide

N-Ethylhex-4-enamide contains a C4-C5 double bond, a feature absent in its saturated analog, N-ethylhexanamide (CAS 13092-79-0) . This unsaturation introduces an electrophilic site capable of participating in Michael addition reactions, a property not shared by the saturated amide. Furthermore, the enamide motif serves as a metabolically stable bioisostere for esters and ketones in medicinal chemistry .

Chemical stability Reactivity Bioisosterism

Application Context: N-Ethylhex-4-enamide as a Key Pharmacophore in Prostaglandin Analogs

N-Ethylhex-4-enamide constitutes the terminal amide side chain of 2-Nor Bimatoprost (CAS 1356251-65-4), a prostaglandin F2α analog used as a reference standard for the API Bimatoprost . This specific N-ethyl enamide side chain is critical for the compound's pharmacological profile; 2-Nor Bimatoprost exhibits approximately 88%-90% plasma protein binding and a steady-state volume of distribution of 0.67 L/kg .

Medicinal chemistry Prostaglandin analogs Drug synthesis

N-Ethylhex-4-enamide: Prioritized Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Prostaglandin F2α Analogs (e.g., 2-Nor Bimatoprost)

N-Ethylhex-4-enamide is an indispensable synthetic building block for the construction of prostaglandin analogs. Its specific role as the terminal N-ethyl enamide side chain in 2-Nor Bimatoprost makes it a required reagent for laboratories engaged in the synthesis, impurity profiling, or analytical method development for this class of compounds . Substitution with a different amide building block would yield a different molecule, making N-Ethylhex-4-enamide non-interchangeable for this application.

Early-Stage Drug Discovery: Lead Optimization and ADME Profiling

The compound's predicted physicochemical profile (LogP ~1.8, solubility ~3.2 g/L) positions it as a candidate for optimizing the ADME properties of lead compounds. Its moderate lipophilicity suggests it may offer enhanced passive membrane permeability compared to more polar amides (e.g., hex-4-enamide, LogP 0.7) while avoiding the poor aqueous solubility associated with highly lipophilic, longer-chain analogs . This makes it a valuable scaffold for medicinal chemists seeking to balance potency with favorable drug-like properties.

Chemical Biology: Development of Activity-Based Probes and Molecular Tools

The presence of the internal C4-C5 double bond in N-Ethylhex-4-enamide provides a unique reactive handle not present in its saturated analog, N-ethylhexanamide . This alkene functionality can be exploited for site-specific bioconjugation, click chemistry (e.g., thiol-ene reactions), or as a precursor for further functionalization to introduce tags or probes. This distinct reactivity profile makes it a superior choice over saturated amides for designing novel chemical biology tools .

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